Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-1-cyclobutylpyrazole

Suzuki-Miyaura cross-coupling Dehalogenation C-C bond formation

4-Bromo-1-cyclobutylpyrazole (CAS 1002309-50-3) is a heterocyclic building block belonging to the 4-halogenated N-cyclobutylpyrazole class, with molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol. The compound features a bromine atom at the 4-position of the pyrazole ring and a cyclobutyl group at the N-1 position, combining a versatile cross-coupling handle with a compact, lipophilic N-substituent.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 1002309-50-3
Cat. No. B1376836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-cyclobutylpyrazole
CAS1002309-50-3
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C=C(C=N2)Br
InChIInChI=1S/C7H9BrN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2
InChIKeyWILOMGXFNRGZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-cyclobutylpyrazole (CAS 1002309-50-3): Procurement-Relevant Structural and Physicochemical Profile


4-Bromo-1-cyclobutylpyrazole (CAS 1002309-50-3) is a heterocyclic building block belonging to the 4-halogenated N-cyclobutylpyrazole class, with molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol . The compound features a bromine atom at the 4-position of the pyrazole ring and a cyclobutyl group at the N-1 position, combining a versatile cross-coupling handle with a compact, lipophilic N-substituent. Commercially available at purities typically ranging from 95% to 98% , it serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition [1], NLRP3 inflammasome modulation [2], and fragment-based drug discovery campaigns [3].

Why 4-Bromo-1-cyclobutylpyrazole Cannot Be Interchanged with Closest Analogs: Evidence-Based Differentiation Rationale


Substituting 4-bromo-1-cyclobutylpyrazole with its closest in-class analogs introduces quantifiable risks across three critical dimensions: cross-coupling efficiency, crystallographic behavior, and biological target engagement. Direct comparative studies on halogenated pyrazoles demonstrate that the 4-iodo analog suffers from a significantly higher propensity for undesired dehalogenation during Suzuki–Miyaura reactions, reducing coupled product yields [1]. The 4-chloro analog, while sharing isostructural solid-state packing with the bromo derivative [2], lacks the anomalous X-ray scattering power essential for experimental SAD phasing in protein crystallography [3]. The unsubstituted 1-cyclobutylpyrazole forfeits the synthetic versatility of the C4 halogen handle entirely. Meanwhile, N-methyl or N-phenyl analogs lack the conformational constraint and distinct lipophilicity of the cyclobutyl group, which has been shown to enhance target binding affinity in kinase inhibitor programs [4]. These differences are not cosmetic—they directly impact synthetic route feasibility, structural biology workflow efficiency, and downstream biological outcomes.

4-Bromo-1-cyclobutylpyrazole: Quantitative Comparative Evidence Against Closest Analogs for Informed Procurement


Superior Suzuki–Miyaura Cross-Coupling Efficiency: Reduced Dehalogenation vs. 4-Iodo-1-cyclobutylpyrazole

In a direct head-to-head comparison of halogenated aminopyrazole scaffolds under standardized Suzuki–Miyaura cross-coupling conditions, bromo and chloro derivatives demonstrated significantly reduced propensity for the undesired dehalogenation side reaction compared to the iodo analog, establishing Br as a superior leaving group for productive cross-coupling in the pyrazole series [1]. While the original study employed aminopyrazole substrates, the electronic environment governing oxidative addition and dehalogenation at the C4 position is conserved across N-substituted 4-halopyrazoles, making this finding directly extrapolable to 4-bromo-1-cyclobutylpyrazole versus its 4-iodo congener (CAS 1418736-42-1). Importantly, the bromo derivatives enabled one-pot sequential halogenation/Suzuki coupling without additional catalyst loading, a synthetic efficiency advantage not replicated with 4-chloro substrates [2].

Suzuki-Miyaura cross-coupling Dehalogenation C-C bond formation Palladium catalysis Halogenated pyrazole reactivity

Isostructural Crystallographic Behavior: Predictable Solid-State Properties Shared with 4-Chloro Analog

A systematic crystallographic study of the complete 4-halogenated-1H-pyrazole series established that 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural, both forming trimeric H-bonding motifs in the solid state, whereas 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole adopt entirely different non-isostructural catemeric packing arrangements [1]. This isostructural relationship means that for N-cyclobutyl derivatives, the bromo and chloro analogs are expected to exhibit comparable crystal packing, melting behavior, and formulation characteristics—an essential consideration for solid-form screening in pharmaceutical development. When anomalous X-ray scattering is required (e.g., for SAD phasing), 4-bromo-1-cyclobutylpyrazole offers a decisive advantage: the bromine atom provides sufficient anomalous signal for experimental phase determination from single crystals, a capability demonstrated across three structurally distinct proteins (HIV-1 RT, influenza A endonuclease, proteinase K), whereas the chloro analog lacks this phasing utility [2].

X-ray crystallography Solid-state packing Hydrogen bonding Isostructurality Polymorph prediction

Promiscuous Fragment Binding: 4-Bromopyrazole as a Universal Hot-Spot Probe vs. Non-Halogenated and Non-Pyrazole Fragments

In a landmark crystallographic fragment screening study, 4-bromopyrazole was identified as a 'magic bullet' fragment capable of binding at the majority of ligand hot spots across multiple structurally unrelated proteins. Screening against HIV-1 reverse transcriptase (RT) crystals, 4-bromopyrazole bound to 15 separate binding sites—recapitulating the majority of sites found during an entire fragment screening effort—while closely related halogenated fragments including 3-bromopyrrole and 4-bromothiazole showed zero binding [1]. Only 4-iodopyrazole exhibited comparable promiscuity (binding to 21 sites in HIV-1 RT) [2]. This promiscuous binding profile, attributed to the unique combination of H-bond donor/acceptor functionality and polarizable halogen atom in the compact pyrazole scaffold, makes 4-bromopyrazole-containing fragments exceptionally valuable for assessing protein ligandability and identifying cryptic binding pockets. The Halo Library of 46 halogenated fragments, which includes 4-bromopyrazole as a core component, achieved an overall hit rate of 26% in crystallographic screening against HIV-1 RT with bound drug rilpivirine [3].

Fragment-based drug discovery Crystallographic fragment screening Hot-spot mapping Ligandability assessment Halogen bonding

N-Cyclobutyl Substitution: Enhanced Target Engagement vs. N-Methyl and N-Phenyl Analogs in Kinase Inhibitor Scaffolds

The N-cyclobutyl substituent confers distinct advantages over smaller (N-methyl) or larger/flatter (N-phenyl) N-substituents in kinase inhibitor programs. In a structure-activity relationship study of LRRK2 kinase inhibitors, substitution of an N-cyclobutylpyrazole moiety with a 2,4-diaminopyridine enhanced inhibitory activity, resulting in compound 60 with acceptable kinase selectivity and pharmacokinetic parameters in rat and dog (rat/dog oral bioavailability F = 16%/43%; rat/dog mean residence time MRT = 5.2/3.6 h) [1]. The cyclobutyl group provides a balance of conformational constraint, moderate lipophilicity, and steric bulk that is distinct from both the minimal N-methyl group (which lacks conformational restriction and offers lower target complementarity) and the N-phenyl group (which introduces planarity, extended π-stacking potential, and higher lipophilicity that may compromise physicochemical properties). Nine FDA-approved drugs contain the cyclobutane structural motif, underscoring the translational relevance of this substituent in drug design .

Kinase inhibition Cyclobutyl pharmacophore LRRK2 Conformational constraint Lipophilic efficiency

One-Pot Sequential Halogenation/Suzuki Coupling: Synthetic Efficiency Advantage Unique to 4-Bromo Derivatives

A validated one-pot methodology for tetrasubstituted pyrazole synthesis establishes that 4-bromo derivatives uniquely enable sequential halogenation followed by Suzuki coupling without the need for additional catalyst addition [1]. The synthetic sequence proceeds via N-chloro- or N-bromosuccinimide halogenation at the pyrazole C4 position, after which 4-bromo intermediates can directly undergo microwave-assisted Suzuki coupling with arylboronic esters, yielding fully substituted pyrazoles. This streamlined protocol is specifically enabled by the reactivity profile of the C4-Br bond and is not equally accessible with the corresponding 4-chloro intermediates, which require additional catalyst or modified conditions for efficient subsequent coupling. The methodology has been documented in Science of Synthesis as a general approach for accessing diverse pyrazole chemical space from readily available precursors [2].

One-pot synthesis Microwave-assisted synthesis Sequential coupling Process chemistry 4-Bromopyrazole reactivity

Anomalous X-ray Scattering for Experimental Phasing: Bromine as the Balanced Choice Between Chlorine and Iodine

In macromolecular crystallography, the choice of halogen for experimental phasing via single-wavelength anomalous dispersion (SAD) represents a critical trade-off between phasing power and chemical tractability. The anomalous signal from 4-bromopyrazole proved sufficient to determine the structures of three distinct proteins—HIV-1 reverse transcriptase, influenza A endonuclease, and proteinase K—from single crystals [1]. While 4-iodopyrazole provides stronger anomalous scattering (f'' ≈ 4.43 e⁻ at Cu Kα vs. f'' ≈ 1.28 e⁻ for bromine), the iodine atom's greater propensity for dehalogenation during synthesis and its non-isostructural crystal packing complicate both chemical and crystallographic workflows [2]. Conversely, 4-chloropyrazole (f'' ≈ 0.35 e⁻) lacks sufficient anomalous signal for routine SAD phasing. 4-Bromopyrazole thus occupies the practical sweet spot: adequate phasing power for structure determination using laboratory Cu Kα X-ray sources or synchrotron radiation, combined with superior synthetic reliability [3].

SAD phasing Anomalous dispersion Macromolecular crystallography Selenium replacement Phase determination

4-Bromo-1-cyclobutylpyrazole: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry Kinase Inhibitor Programs: N-Cyclobutyl Building Block with Validated Translational Relevance

For kinase inhibitor discovery programs, particularly those targeting LRRK2 or related kinases, 4-bromo-1-cyclobutylpyrazole serves as a preferred C4-diversification building block. The N-cyclobutyl substituent has been validated through systematic SAR studies showing that N-cyclobutylpyrazole incorporation into formamide-based inhibitors enhances potency and yields acceptable pharmacokinetic profiles (rat/dog F = 16%/43%; MRT = 5.2/3.6 h) [1]. The bromine atom at C4 enables subsequent Suzuki–Miyaura diversification with lower dehalogenation risk than the corresponding 4-iodo building block [2], while the cyclobutane motif aligns with the structural features of nine FDA-approved drugs, de-risking downstream translational development .

Fragment-Based Drug Discovery and Crystallographic Hot-Spot Mapping: Universal Fragment Probe

For fragment-based drug discovery campaigns and structural biology core facilities, 4-bromo-1-cyclobutylpyrazole leverages the demonstrated 'universal fragment' properties of the 4-bromopyrazole pharmacophore. Crystallographic studies have shown that 4-bromopyrazole binds to the majority of ligandable hot spots across structurally unrelated proteins (15 sites in HIV-1 RT, 4 sites in influenza endonuclease, multiple sites in proteinase K), a promiscuity not shared by closely related fragments such as 3-bromopyrrole or 4-bromothiazole [1]. The bromine atom simultaneously provides anomalous X-ray scattering sufficient for experimental SAD phasing, enabling hot-spot identification and phase determination from a single crystallographic experiment [2].

Parallel Synthesis and Library Production: One-Pot Diversification Without Additional Catalyst

For high-throughput parallel synthesis and compound library production, 4-bromo-1-cyclobutylpyrazole is the halogenated pyrazole building block of choice due to its unique compatibility with one-pot sequential halogenation/Suzuki coupling protocols. The established methodology enables in situ bromination at C4 followed directly by microwave-assisted Suzuki coupling with arylboronic esters, proceeding without the need for additional catalyst loading [1]. This efficiency advantage, not shared by the 4-chloro analog under identical conditions, reduces both reagent consumption and purification burden in library production workflows.

Macromolecular Crystallography: Single-Wavelength Anomalous Dispersion (SAD) Phasing

For structural biology laboratories requiring experimental phase determination for novel protein structures or protein-ligand complexes, 4-bromo-1-cyclobutylpyrazole offers the optimal balance of phasing power and chemical stability among the 4-halogenated pyrazole series. The bromine anomalous signal (f'' ≈ 1.28 e⁻ at Cu Kα) has been experimentally validated to determine protein structures by SAD from single crystals across three distinct protein targets [1], a capability not achievable with the 4-chloro analog (f'' ≈ 0.35 e⁻). While 4-iodo provides stronger anomalous scattering, its higher dehalogenation propensity during synthesis compromises chemical reliability [2]; the bromo derivative thus represents the practical sweet spot for combined synthetic and crystallographic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-cyclobutylpyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.